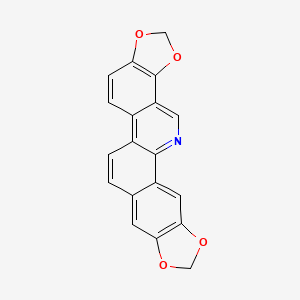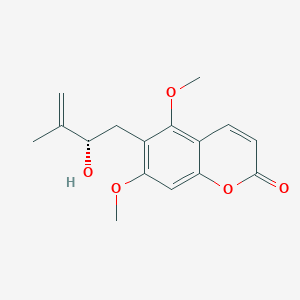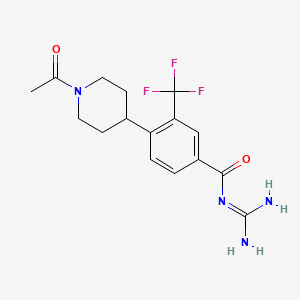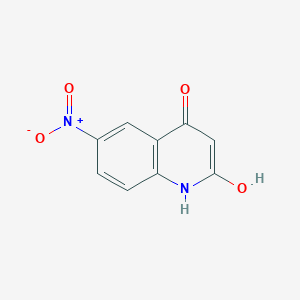
Grayanotoxane-5,6,10,14,16-pentol, 2,3-epoxy-, 6-acetate, (2beta,3beta,6beta,14R)-(9CI)
Übersicht
Beschreibung
Rhodojaponin II ist eine Diterpenoidverbindung, die aus den Blättern von Rhododendron molle gewonnen wird. Es ist bekannt für seine entzündungshemmenden Eigenschaften und wurde aufgrund seiner potenziellen therapeutischen Anwendungen Gegenstand verschiedener wissenschaftlicher Studien .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Rhodojaponin II kann durch eine Reihe chemischer Reaktionen synthetisiert werden, an denen die in Rhododendron molle vorkommenden Vorläuferverbindungen beteiligt sind. Der Syntheseweg umfasst typischerweise die Extraktion der Verbindung aus den Pflanzenblättern, gefolgt von der Reinigung mittels chromatographischer Verfahren .
Industrielle Produktionsverfahren
Die industrielle Produktion von Rhodojaponin II umfasst die großtechnische Extraktion aus Blättern von Rhododendron molle. Der Prozess umfasst das Trocknen der Blätter, gefolgt von der Lösungsmittelextraktion und der Reinigung mittels Hochleistungsflüssigkeitschromatographie (HPLC). Die gereinigte Verbindung wird dann kristallisiert, um Rhodojaponin II in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Rhodojaponin II durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate von Rhodojaponin II, die auf ihre biologischen Aktivitäten weiter untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Rhodojaponin II hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: Es wird bei der Entwicklung neuer Arzneimittel und als Standard in Qualitätskontrollprozessen verwendet.
Wirkmechanismus
Rhodojaponin II übt seine Wirkungen aus, indem es verschiedene molekulare Zielstrukturen und Signalwege moduliert. Es wurde gezeigt, dass es die Aktivität von pro-inflammatorischen Zytokinen und Enzymen hemmt und so Entzündungen reduziert. Die Verbindung interagiert auch mit bestimmten Rezeptoren und Ionenkanälen, was zu ihren schmerzlindernden Wirkungen führt .
Wirkmechanismus
Rhodojaponin II exerts its effects by modulating various molecular targets and pathways. It has been shown to inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. The compound also interacts with specific receptors and ion channels, leading to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Rhodojaponin III: Ein weiteres Diterpenoid aus Rhododendron molle mit ähnlichen entzündungshemmenden Eigenschaften.
Grayanotoxin I: Ein Grayanoid mit toxischen Wirkungen, aber auch bekannt für seine Natriumkanal-modulierende Aktivität.
Rhodojaponin VI: Bekannt für seine schmerzlindernden Eigenschaften und geringere Toxizität im Vergleich zu Rhodojaponin III.
Einzigartigkeit
Rhodojaponin II ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die es ihm ermöglicht, mit einer unterschiedlichen Gruppe von molekularen Zielstrukturen zu interagieren. Seine relativ geringere Toxizität im Vergleich zu anderen Grayanoiden macht es zu einem attraktiveren Kandidaten für therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
[(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13-,14+,15+,16-,17+,19-,20-,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJISLLRXVSQIES-JOIIKWRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC23CC(C(C2O)CCC3C(C4C1(C(C5C4O5)(C)C)O)(C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@]23C[C@@]([C@@H]([C@H]2O)CC[C@H]3[C@@]([C@H]4[C@]1(C([C@@H]5[C@H]4O5)(C)C)O)(C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26116-89-2 | |
| Record name | RHODOJAPONIN II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2F6R0716P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B8033829.png)
![potassium;[(E)-[2-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B8033835.png)
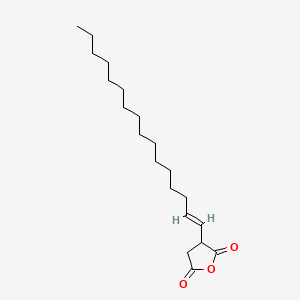


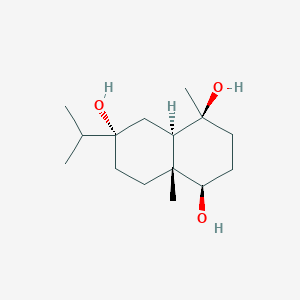
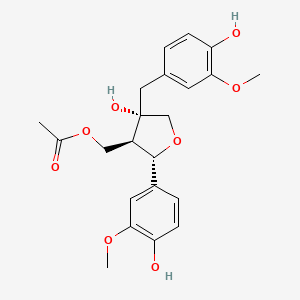
![(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-7-(hydroxymethyl)-4a,4b,7,10a-tetramethylspiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8033871.png)

